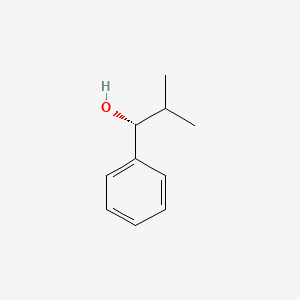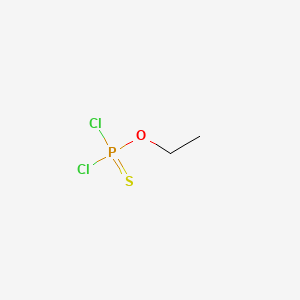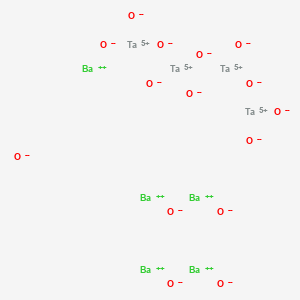
(R)-(+)-2-Methyl-1-phenyl-1-propanol
概述
描述
®-(+)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol with the molecular formula C10H14O. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound is characterized by its optical activity, with the ®-enantiomer being the focus of this article.
准备方法
Synthetic Routes and Reaction Conditions
®-(+)-2-Methyl-1-phenyl-1-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of acetophenone derivatives using chiral catalysts. For example, the reduction of acetophenone with a chiral borane reagent can yield the desired ®-enantiomer with high enantiomeric excess.
Another method involves the use of baker’s yeast for the asymmetric reduction of cinnamaldehyde derivatives. This biocatalytic approach is environmentally friendly and can produce the compound with high optical purity .
Industrial Production Methods
Industrial production of ®-(+)-2-Methyl-1-phenyl-1-propanol often involves the use of chiral catalysts in large-scale chemical reactors. The process typically includes the hydrogenation of acetophenone derivatives under controlled conditions to ensure high yield and purity. The use of advanced separation techniques, such as chromatography, is essential to isolate the ®-enantiomer from the racemic mixture.
化学反应分析
Types of Reactions
®-(+)-2-Methyl-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-methyl-1-phenylpropan-1-one, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form the corresponding alkane, 2-methyl-1-phenylpropane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Methyl-1-phenylpropan-1-one.
Reduction: 2-Methyl-1-phenylpropane.
Substitution: 2-Methyl-1-phenyl-1-propyl halides.
科学研究应用
®-(+)-2-Methyl-1-phenyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, which are crucial for their biological activity.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism by which ®-(+)-2-Methyl-1-phenyl-1-propanol exerts its effects depends on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The molecular targets and pathways involved vary based on the specific reactions and processes in which the compound is used.
相似化合物的比较
®-(+)-2-Methyl-1-phenyl-1-propanol can be compared with other similar compounds, such as:
(S)-(-)-2-Methyl-1-phenyl-1-propanol: The enantiomer of the ®-form, which has different optical activity and may exhibit different biological activity.
2-Methyl-1-phenyl-1-propanone: The ketone form, which is a common intermediate in organic synthesis.
2-Methyl-1-phenylpropane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.
The uniqueness of ®-(+)-2-Methyl-1-phenyl-1-propanol lies in its chiral nature and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds.
属性
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Q1: Does (R)-(+)-2-Methyl-1-phenyl-1-propanol act as a substrate or an inhibitor of aryl sulfotransferase IV?
A1: The research demonstrates that this compound acts as a competitive inhibitor of aryl sulfotransferase IV, rather than a substrate. [] This means it competes with other substrates for binding to the enzyme's active site but does not undergo the sulfation reaction catalyzed by the enzyme.
Q2: What is the significance of the stereochemistry of this compound in its interaction with aryl sulfotransferase IV?
A2: The study highlights the crucial role of stereochemistry in determining whether a benzylic alcohol acts as a substrate or inhibitor of aryl sulfotransferase IV. While the (S)-enantiomer of 2-Methyl-1-phenyl-1-propanol serves as a substrate, the (R)-enantiomer, this compound, acts as an inhibitor. [] This emphasizes the enzyme's stereospecificity, where even minor structural differences significantly impact its interaction with potential ligands.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









